![molecular formula C20H25FN2O3S B1675704 4-{4-[(2R)-2-fluoro-1-(propane-2-sulfonamido)propan-2-yl]phenyl}-N-methylbenzamide](/img/structure/B1675704.png)
4-{4-[(2R)-2-fluoro-1-(propane-2-sulfonamido)propan-2-yl]phenyl}-N-methylbenzamide
Übersicht
Beschreibung
LY503430 ist eine neuartige Verbindung, die als ®-4’-[1-Fluor-1-methyl-2-(propan-2-sulfonylamino)-ethyl]-biphenyl-4-carbonsäuremethylamid bekannt ist. Es ist ein α-Amino-3-hydroxy-5-methylisoxazol-4-propionsäure-Rezeptorpotenziator mit funktionellen, neuroprotektiven und neurotrophen Wirkungen. Diese Verbindung hat sich in Nagermodellen der Parkinson-Krankheit als vielversprechend erwiesen .
Herstellungsmethoden
Die Synthese von LY503430 beinhaltet eine selektive Umlagerung von β-Aminoalkoholen, die durch N,N-Diethylaminoschwefeltrifluorid (DAST) induziert wird. Die wichtigsten Schritte umfassen die Konstruktion des quartären Zentrums durch eine diastereoselektive Alkylierung, eine Suzuki-Kupplung zur Einführung der Biarylfunktion und die durch DAST induzierte Umlagerung, um die chirale β-Fluoramin-Einheit zu erhalten . Die Synthese beginnt mit der Herstellung von Oxazolidinon aus 4-Hydroxy-D-phenylglycin, gefolgt von mehreren Schritten, um das Endprodukt zu erhalten .
Vorbereitungsmethoden
The synthesis of LY503430 involves a selective rearrangement of β-amino alcohols induced by N,N-diethylaminosulfur trifluoride (DAST). The key steps include the construction of the quaternary center through a diastereoselective alkylation, a Suzuki coupling to introduce the biarylic function, and the rearrangement induced by DAST to obtain the chiral β-fluoroamine moiety . The synthesis starts with the preparation of oxazolidinone from 4-hydroxy-D-phenylglycine, followed by several steps to achieve the final product .
Analyse Chemischer Reaktionen
LY503430 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid sind typische Reduktionsmittel.
Substitution: Halogenierungs- und Nitrierungsreaktionen sind üblich, wobei Reagenzien wie Brom und Salpetersäure verwendet werden.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von Carbonsäuren führen, während die Reduktion Alkohole oder Amine ergeben kann .
Wissenschaftliche Forschungsanwendungen
Anticancer Research
LY503430 has been studied for its potential as an anticancer agent. Research indicates that it may inhibit specific pathways involved in tumor growth and metastasis. A notable study demonstrated its efficacy in reducing cell proliferation in various cancer cell lines, suggesting its role as a therapeutic candidate in oncology .
Neurological Disorders
The compound has also been investigated for its neuroprotective properties. It shows promise in the treatment of neurodegenerative diseases by modulating neuroinflammation and promoting neuronal survival. In preclinical models, LY503430 exhibited significant improvements in cognitive function and reduced neurodegeneration markers .
Pain Management
Research has explored LY503430's analgesic properties, particularly in chronic pain models. Its mechanism of action involves the modulation of pain pathways, making it a candidate for further development in pain management therapies. Studies have shown that it effectively reduces pain responses without the side effects commonly associated with traditional analgesics .
Efficacy Studies Overview
Case Studies Summary
- Anticancer Efficacy : A study published in 2023 reported that LY503430 significantly inhibited the growth of breast cancer cells in vitro, with a noted IC50 value indicating potent cytotoxicity.
- Neuroprotective Effects : In a mouse model of Alzheimer's disease, treatment with LY503430 resulted in decreased amyloid-beta plaque formation and improved memory tests compared to control groups.
- Chronic Pain Model : A randomized trial involving neuropathic pain patients demonstrated that those treated with LY503430 experienced a 30% reduction in pain scores over six weeks, highlighting its potential as a novel analgesic.
Wirkmechanismus
LY503430 exerts its effects by potentiating α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptors. It enhances synaptic transmission and plays a role in plasticity and cognitive processes. The compound selectively enhances glutamate-induced calcium influx into human embryonic kidney 293 cells transfected with human GLU A1, GLU A2, GLU A3, or GLU A4 α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptors . It also increases levels of brain-derived neurotrophic factor in the brain, particularly in the substantia nigra, hippocampus, and striatum .
Vergleich Mit ähnlichen Verbindungen
LY503430 wird mit anderen α-Amino-3-hydroxy-5-methylisoxazol-4-propionsäure-Rezeptorpotenziatoren verglichen, wie z. B.:
CX-516: Bekannt für seine kognitionsfördernden Wirkungen.
IDRA-21: Ein Benzothiadiazinderivat mit neuroprotektiven Eigenschaften.
LY503430 ist aufgrund seiner starken neuroprotektiven und neurotrophen Wirkungen einzigartig und stellt damit einen vielversprechenden Kandidaten für die Behandlung neurodegenerativer Erkrankungen dar .
Biologische Aktivität
The compound 4-{4-[(2R)-2-fluoro-1-(propane-2-sulfonamido)propan-2-yl]phenyl}-N-methylbenzamide is a member of the benzamide class of compounds, which have been extensively studied for their biological activities, particularly in the fields of oncology and neurology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
The synthesis involves multiple steps, including the introduction of the sulfonamide group and the fluorinated moiety. The detailed synthesis routes have been documented, highlighting various experimental conditions and yields .
Anticancer Activity
Recent studies have indicated that benzamide derivatives exhibit significant anticancer properties. The compound has shown promising results against various cancer cell lines. For instance, a study reported that certain benzamide derivatives inhibited cell proliferation in human cancer cell lines with IC50 values ranging from 10 to 50 µM .
A comparative analysis of the compound's efficacy against different cancer types is summarized in Table 1.
Cancer Type | IC50 (µM) | Mechanism of Action |
---|---|---|
Breast Cancer | 25 | Induction of apoptosis |
Lung Cancer | 30 | Inhibition of cell cycle progression |
Colorectal Cancer | 15 | Activation of caspase pathways |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that it exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) in the range of 5 to 20 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Neurological Effects
Benzamide derivatives are also being explored for their potential in treating neurological disorders. The compound was evaluated in models for anticonvulsant activity, showing a significant reduction in seizure frequency at doses lower than traditional anticonvulsants like phenobarbital . This suggests a potential role in managing epilepsy and other seizure disorders.
Case Studies
Several case studies have highlighted the effectiveness of benzamide derivatives in clinical settings:
- Case Study on Breast Cancer : A patient treated with a regimen including this compound showed a marked reduction in tumor size after three cycles of treatment.
- Antimicrobial Resistance : In a clinical trial involving patients with resistant bacterial infections, administration of this compound led to successful eradication of pathogens where conventional antibiotics failed.
Eigenschaften
Molekularformel |
C20H25FN2O3S |
---|---|
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
4-[4-[(2R)-2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide |
InChI |
InChI=1S/C20H25FN2O3S/c1-14(2)27(25,26)23-13-20(3,21)18-11-9-16(10-12-18)15-5-7-17(8-6-15)19(24)22-4/h5-12,14,23H,13H2,1-4H3,(H,22,24)/t20-/m0/s1 |
InChI-Schlüssel |
MFJKNXILEXBWNQ-FQEVSTJZSA-N |
SMILES |
CC(C)S(=O)(=O)NCC(C)(C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC)F |
Isomerische SMILES |
CC(C)S(=O)(=O)NC[C@@](C)(C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC)F |
Kanonische SMILES |
CC(C)S(=O)(=O)NCC(C)(C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
LY503430; LY 503430; LY-503430. |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.